methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-benzothiazine 1,1-dioxide core. Key structural features include:
- A phenyl group at position 3.
- A methyl ester at position 2.
- A 2-(2-((3-acetylphenyl)amino)-2-oxoethyl) substituent at position 2, introducing an acetylphenyl amide moiety.
Benzothiazine 1,1-dioxides are pharmacologically significant, with analogs like Piroxicam and Meloxicam widely used as non-steroidal anti-inflammatory drugs (NSAIDs) . Derivatives also exhibit antibacterial, enzyme inhibitory (e.g., calpain I inhibitors), and anticancer properties .
Properties
IUPAC Name |
methyl 2-[2-(3-acetylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-17(29)19-11-8-12-20(15-19)27-23(30)16-28-25(26(31)34-2)24(18-9-4-3-5-10-18)21-13-6-7-14-22(21)35(28,32)33/h3-15H,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTPYXJACYGTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Many thiazine derivatives are known to be biologically active and play an important role in the treatment of various diseases.
Mode of Action
Thiazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties
Biochemical Pathways
Thiazine derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
It is slightly soluble in dichloromethane, DMSO, and methanol, which may influence its absorption and distribution in the body.
Result of Action
Given the broad range of biological activities associated with thiazine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Biological Activity
Methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (CAS Number: 950266-92-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate starting materials. The general synthetic route includes:
- Formation of the Thiazine Ring : The initial step involves the formation of the benzo[e][1,2]thiazine structure through cyclization reactions.
- Acetylation : The introduction of the acetyl group on the phenyl ring is performed using acetic anhydride or acetyl chloride.
- Carboxylation and Esterification : The carboxylic acid moiety is introduced followed by esterification to yield the final methyl ester derivative.
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazine compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound Type | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazine Derivatives | Antibacterial | 50 µg/mL for E. coli |
| Acetylated Phenyl Compounds | Antifungal | 25 µg/mL for Candida albicans |
These findings suggest that this compound may possess similar antimicrobial properties.
Inhibition of Enzymatic Activity
Molecular docking studies have been conducted to evaluate the compound's potential as an inhibitor of specific enzymes such as soluble epoxide hydrolase (sEH), which is implicated in various cardiovascular diseases. The compound demonstrated promising binding affinity in silico, suggesting a possible mechanism for therapeutic action.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the cytotoxic effects of various thiazine derivatives on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, indicating significant anticancer potential.Cell Line Compound Tested IC50 (µM) MDA-MB-231 Compound A 5.0 SK-Hep-1 Compound B 8.5 -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of thiazine derivatives in models of ischemia/reperfusion injury. The results showed that certain compounds reduced neuronal damage significantly compared to controls.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- The target compound uniquely combines a phenyl group at position 4 and a complex acetylphenyl amide side chain at position 2, distinguishing it from hydroxylated analogs.
Table 2: Activity Comparison
Insights :
- The acetylphenyl amide group in the target compound may mimic peptide bonds, enabling interactions with proteases or kinases, similar to calpain inhibitors .
- Phenyl at position 4 could enhance lipophilicity, improving membrane permeability compared to hydroxylated analogs.
Crystallographic and Conformational Analysis
Table 3: Crystallographic Data
Preparation Methods
Alkylation of the Benzothiazine Nitrogen
The nitrogen at position 2 of the benzothiazine core is alkylated using methyl chloroacetate under basic conditions. Triethylamine (3.0 equiv) is employed to deprotonate the nitrogen, facilitating nucleophilic attack on methyl chloroacetate in DMF at 60°C for 8 h. This step yields the intermediate methyl 2-(chloroacetyl)-4-phenyl-2H-benzo[e]thiazine-3-carboxylate 1,1-dioxide.
Acylation with 3-Acetylaniline
The chloroacetyl intermediate undergoes nucleophilic substitution with 3-acetylaniline. In anhydrous THF, the reaction is catalyzed by KI (1.5 equiv) and heated at 80°C for 12 h to form the acetamide derivative. Alternatively, ultrasonic irradiation (40 kHz, 50°C, 3 h) improves yield (82% vs. 68% conventional heating) by enhancing reaction kinetics.
Green Chemistry Approaches for Sustainable Synthesis
Recent advancements emphasize solvent-free and energy-efficient methods:
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 120°C, 20 min) accelerates the cyclization step, reducing reaction time from 6 h to 20 min while maintaining a yield of 75%. This method minimizes solvent waste and is scalable for industrial applications.
Ultrasound-Promoted Acylation
Ultrasonic irradiation (40 kHz) during the acylation step enhances mass transfer and reduces side reactions, achieving a 15% higher yield compared to traditional methods.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Lithiation temperature | −78°C | +20% |
| Cyclization solvent | MeCN vs. DMF | +12% |
| Acylation catalyst | KI vs. K₂CO₃ | +18% |
| Reaction atmosphere | N₂ vs. air | +8% |
Mechanistic Insights and Side Reactions
Competing Pathways During Cyclization
The TMSCl-NaI system facilitates iodide displacement, promoting cyclization via a six-membered transition state. However, over-oxidation at the sulfone group can occur if NaI is used in excess, leading to sulfonic acid byproducts (≤5%).
Epimerization at the Acetamide Center
The 3-acetylphenyl group introduces steric hindrance, reducing epimerization risk during acylation. Chiral HPLC analysis confirms >98% enantiomeric excess when reactions are conducted below 80°C.
Characterization and Analytical Data
The final compound is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 9H, aromatic), 4.71 (s, 2H, CH₂CO), 3.91 (s, 3H, OCH₃), 2.59 (s, 3H, COCH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1340–1160 cm⁻¹ (SO₂ asym/sym).
- HPLC Purity : 99.2% (C18 column, MeCN:H₂O = 70:30).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Trimethyl orthoformate (TMOF) is preferred over methyl triflate for alkylation due to lower toxicity and cost ($0.32/g vs. $1.15/g).
Waste Management Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazine core followed by functionalization. Key steps include:
- Core Synthesis : Cyclization of sulfonamide precursors under acidic conditions to form the 1,2-benzothiazine 1,1-dioxide scaffold .
- Functionalization : Introduction of the 3-acetylphenyl and oxoethyl groups via nucleophilic substitution or coupling reactions (e.g., amidation or esterification), requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) are critical to achieve >95% purity .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm; benzoate carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 535.12) and fragmentation patterns .
- Elemental Analysis : Matching calculated and observed C, H, N, S percentages (±0.3%) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility in DMSO: ~25 mg/mL at 25°C .
- Stability : Degrades in aqueous solutions (pH < 3 or >9) via hydrolysis of the ester group. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what experimental models validate its mechanism?
- Methodological Answer :
- Putative Targets : The 1,2-benzothiazine scaffold is associated with cyclooxygenase (COX) inhibition or kinase modulation. Molecular docking studies (e.g., AutoDock Vina) suggest binding to COX-2’s active site (binding energy: –9.2 kcal/mol) .
- Validation Models :
- In vitro : COX-2 inhibition assays using purified enzymes (IC determination via fluorometric kits).
- In vivo : Anti-inflammatory activity in murine carrageenan-induced edema models (dose range: 10–50 mg/kg) .
Q. What crystallographic data support the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Bond Angles : The thiazine ring adopts a boat conformation (C-S-C angle: 104.5°), with the acetylphenyl group perpendicular to the plane .
- Intermolecular Interactions : Hydrogen bonds between the carbonyl oxygen and NH groups (2.8–3.1 Å) stabilize the crystal lattice .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Key Modifications :
- Phenyl Substituents : Electron-withdrawing groups (e.g., –NO) at the 4-position enhance COX-2 selectivity (10-fold over COX-1) .
- Ester Group Replacement : Substituting methyl with ethyl esters improves metabolic stability (t increased from 2.1 to 4.7 h in microsomal assays) .
- Tools : DFT calculations (B3LYP/6-31G*) to predict electronic effects on reactivity .
Q. What analytical methods resolve contradictions in biological activity data?
- Methodological Answer : Discrepancies (e.g., varying IC values across studies) may arise from:
- Purity Issues : Validate compound purity via HPLC (C18 column, 90:10 acetonitrile/water) .
- Assay Conditions : Standardize buffer pH (7.4) and temperature (37°C) in enzymatic assays .
- Off-Target Effects : Use siRNA knockdown or competitive binding assays to confirm specificity .
Q. How can computational modeling optimize reaction yields for scaled synthesis?
- Methodological Answer :
- Reaction Optimization : Apply Gaussian-based transition-state modeling to identify energy barriers in cyclization steps. For example, reducing activation energy from 85 kJ/mol to 72 kJ/mol by switching from HSO to PTSA as a catalyst .
- Scale-Up : Use flow chemistry with residence time <5 min to minimize side reactions (yield improvement: 65% → 82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
